molecular formula C8H4F4O2 B14752836 Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester CAS No. 2286-43-3

Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester

Cat. No.: B14752836
CAS No.: 2286-43-3
M. Wt: 208.11 g/mol
InChI Key: MOZMNRLVKQNXPR-UHFFFAOYSA-N
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Description

Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester is a chemical compound with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol . This compound is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ester. The presence of the trifluoromethyl group imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester typically involves the esterification of 4-(trifluoromethyl)phenol with carbonofluoridic acid. One common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester involves its interaction with molecular targets through its trifluoromethyl group. This group increases the compound’s lipophilicity and electron-withdrawing capacity, which can enhance its binding affinity to specific enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular membranes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzoic acid
  • 4-(trifluoromethyl)phenol
  • 4-(trifluoromethyl)benzaldehyde

Uniqueness

Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester is unique due to its ester functional group combined with the trifluoromethyl group. This combination imparts distinct reactivity and stability compared to other similar compounds. For example, while 4-(trifluoromethyl)benzoic acid is primarily used in oxidation reactions, the ester form allows for a broader range of chemical transformations, including nucleophilic substitution and reduction .

Properties

CAS No.

2286-43-3

Molecular Formula

C8H4F4O2

Molecular Weight

208.11 g/mol

IUPAC Name

[4-(trifluoromethyl)phenyl] carbonofluoridate

InChI

InChI=1S/C8H4F4O2/c9-7(13)14-6-3-1-5(2-4-6)8(10,11)12/h1-4H

InChI Key

MOZMNRLVKQNXPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC(=O)F

Origin of Product

United States

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